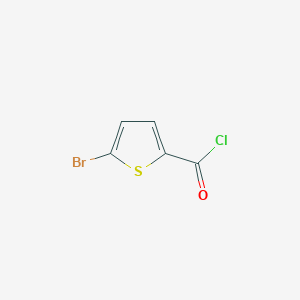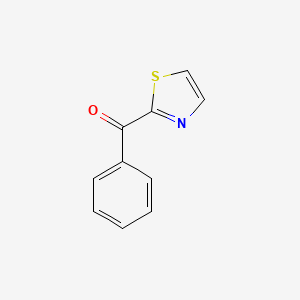
5-Bromothiophene-2-carbonyl chloride
Descripción general
Descripción
5-Bromothiophene-2-carbonyl chloride is a chemical compound with the molecular formula C5H2BrClOS and a molecular weight of 225.49 . It is a solid or semi-solid or liquid substance and is typically stored in a dark place under an inert atmosphere at 2-8°C .
Molecular Structure Analysis
The InChI code for 5-Bromothiophene-2-carbonyl chloride is1S/C5H2BrClOS/c6-4-2-1-3(9-4)5(7)8/h1-2H . Its canonical SMILES structure is C1=C(SC(=C1)Br)C(=O)Cl . Chemical Reactions Analysis
While specific chemical reactions involving 5-Bromothiophene-2-carbonyl chloride are not available, it’s worth noting that carboxylic acid derivatives like this compound are generally reactive towards nucleophile substitutions .Physical And Chemical Properties Analysis
5-Bromothiophene-2-carbonyl chloride has a molecular weight of 225.49 g/mol . It has a topological polar surface area of 45.3 Ų . The compound has a complexity of 130 and a XLogP3-AA of 3.5 .Aplicaciones Científicas De Investigación
Proteomics Research
5-Bromothiophene-2-carbonyl chloride: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions . This compound can be used to modify proteins or peptides to study their structure-activity relationships, which is crucial for understanding biological processes and developing new drugs.
Synthesis of Pharmaceutical Compounds
This chemical serves as an intermediate in the synthesis of various pharmaceutical compounds. Its reactivity with different organic molecules can lead to the development of new drugs with potential therapeutic applications.
Agrochemical Production
In the agrochemical industry, 5-Bromothiophene-2-carbonyl chloride can be used to create compounds that protect crops from pests and diseases. Its derivatives may serve as precursors for the synthesis of pesticides and herbicides.
Material Science Innovations
The compound’s unique properties make it suitable for creating innovative materials in material science. It can be involved in the production of new polymers or coatings with specific characteristics like increased durability or resistance to environmental factors.
Organic Semiconductor Development
Thiophene derivatives play a significant role in the advancement of organic semiconductors . 5-Bromothiophene-2-carbonyl chloride can be used to synthesize materials for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), contributing to the development of flexible and lightweight electronic devices.
Biological Activity Exploration
Thiophene-based analogs are known for a variety of pharmacological properties . Researchers can use 5-Bromothiophene-2-carbonyl chloride to synthesize new thiophene derivatives and explore their anti-inflammatory, antimicrobial, or anticancer activities.
Safety and Hazards
This compound is classified as dangerous with hazard statements H335, H314, and H302 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .
Direcciones Futuras
While specific future directions for 5-Bromothiophene-2-carbonyl chloride are not available, thiophene-based analogs have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role in medicinal chemistry to develop advanced compounds with various biological effects .
Propiedades
IUPAC Name |
5-bromothiophene-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClOS/c6-4-2-1-3(9-4)5(7)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORIONTBOMZNQIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80345587 | |
| Record name | 5-bromothiophene-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80345587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromothiophene-2-carbonyl chloride | |
CAS RN |
31555-60-9 | |
| Record name | 5-Bromo-2-thiophenecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31555-60-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-bromothiophene-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80345587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[(2-{2-[(2-Hydroxyethyl)sulfanyl]ethoxy}ethyl)sulfanyl]ethan-1-ol](/img/structure/B1268351.png)



![5-[(3-Methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-ylamine](/img/structure/B1268361.png)

